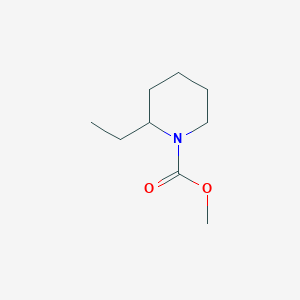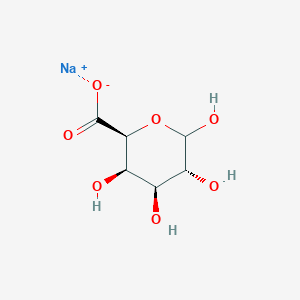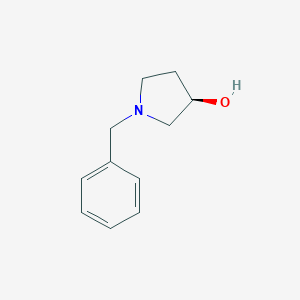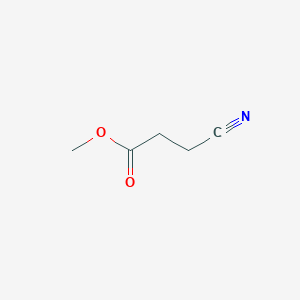
Methyl 2-ethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethylpiperidine-1-carboxylate, also known as Mepivacaine, is a local anesthetic that is commonly used in dental procedures, epidurals, and surgical operations. Mepivacaine is a member of the amide class of local anesthetics and is similar to lidocaine in its mechanism of action. In
Mecanismo De Acción
Methyl 2-ethylpiperidine-1-carboxylate works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve cell membrane, preventing the influx of sodium ions and the subsequent depolarization of the cell. This prevents the nerve from transmitting pain signals to the brain, resulting in local anesthesia.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-ethylpiperidine-1-carboxylate has been shown to have minimal systemic toxicity and is rapidly metabolized in the liver. It has a shorter duration of action compared to other local anesthetics, which may be advantageous in certain clinical settings. Methyl 2-ethylpiperidine-1-carboxylate has also been shown to have minimal effects on cardiovascular function, making it a safe choice for patients with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-ethylpiperidine-1-carboxylate is commonly used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system. Its shorter duration of action may be advantageous in certain experimental settings, allowing for more precise timing of interventions. However, its limited duration of action may also be a limitation in some experiments, requiring repeated injections to maintain anesthesia.
Direcciones Futuras
There are several future directions for research on Methyl 2-ethylpiperidine-1-carboxylate. One area of interest is the development of new formulations that prolong its duration of action. Another area of interest is the investigation of its effects on different types of nerve fibers and the development of more selective local anesthetics. Additionally, the use of Methyl 2-ethylpiperidine-1-carboxylate in combination with other drugs for pain management is an area of ongoing research.
Métodos De Síntesis
The synthesis of Methyl 2-ethylpiperidine-1-carboxylate involves the reaction of 2-ethylpiperidine with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product, Methyl 2-ethylpiperidine-1-carboxylate, is then reacted with N-methyl-2,6-dimethylaniline in the presence of a reducing agent such as sodium borohydride to produce Methyl 2-ethylpiperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-ethylpiperidine-1-carboxylate has been extensively studied for its use in local anesthesia. It has been shown to be effective in reducing pain during dental procedures, epidurals, and surgical operations. Methyl 2-ethylpiperidine-1-carboxylate is also used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system.
Propiedades
Número CAS |
114523-78-3 |
|---|---|
Nombre del producto |
Methyl 2-ethylpiperidine-1-carboxylate |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl 2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-8-6-4-5-7-10(8)9(11)12-2/h8H,3-7H2,1-2H3 |
Clave InChI |
ZBTFSRFAJHEWDP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)OC |
SMILES canónico |
CCC1CCCCN1C(=O)OC |
Sinónimos |
1-Piperidinecarboxylic acid, 2-ethyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)









![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)